Acepromazine maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pre-anesthetic Agent and Sedative

One of the most prevalent research applications of Acepromazine maleate is as a pre-anesthetic agent and sedative in animal studies. Its calming effect helps reduce anxiety and stress in animals undergoing various procedures, facilitating smoother handling and minimizing the required dosage of general anesthetics. This is crucial for ensuring animal welfare during research procedures and minimizing potential complications.

Analgesic Properties

Research has explored the potential analgesic (pain-relieving) properties of Acepromazine maleate, particularly in combination with other medications like oxymorphone. Studies have shown that Acepromazine maleate, alone or in combination, can elevate pain thresholds in dogs, suggesting potential analgesic effects []. However, further research is needed to fully understand its analgesic properties and their potential applications in animal research.

Facilitating Animal Handling and Procedures

Acepromazine maleate's tranquilizing effect proves valuable in research involving animal handling and procedures. It helps to calm and restrain animals, making them less apprehensive and cooperative during various examinations, sample collection, and other non-invasive procedures. This not only improves animal welfare but also ensures the accuracy and safety of research data collection.

Studying Animal Behavior

The calming effect of Acepromazine maleate can be utilized in research studies aimed at understanding animal behavior. By reducing anxiety and aggression, researchers can observe natural behaviors in a less stressful environment, potentially leading to more accurate and reliable data on animal interaction and social dynamics [].

Acepromazine maleate is a phenothiazine derivative primarily used in veterinary medicine as a sedative and pre-anesthetic agent for dogs, cats, and horses. Its chemical structure is characterized by a complex arrangement that includes a phenothiazine core, which contributes to its pharmacological properties. The compound is known for its ability to depress the central nervous system, resulting in sedation and muscle relaxation without analgesic effects. Acepromazine maleate is administered through various routes, including intravenous, intramuscular, subcutaneous, and oral forms .

Acepromazine maleate undergoes metabolic transformations in the liver, where it is oxidized to form its primary metabolite, hydroxyethylpromazine sulfoxide. This metabolic process is crucial for the drug's elimination from the body, primarily through urine . The compound acts as a dopamine receptor antagonist, particularly at the D2 receptor sites, which mediates its sedative effects. Additionally, acepromazine exhibits antagonistic activity against various other receptors, including alpha-1 adrenergic and histamine H1 receptors .

The primary biological activity of acepromazine maleate is its sedative effect mediated through dopamine receptor antagonism in the central nervous system. This action results in reduced spontaneous activity and muscle relaxation . The drug also possesses antiemetic properties due to its influence on the chemoreceptor trigger zone in the medulla oblongata. Furthermore, acepromazine exhibits anticholinergic and antihistaminic effects, contributing to its diverse therapeutic applications .

Acepromazine maleate can be synthesized through several chemical pathways involving phenothiazine derivatives. The synthesis typically begins with the reaction of 10-(3-dimethylaminopropyl)phenothiazine with appropriate acylating agents to introduce the maleate moiety. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. Specific methods may vary based on desired formulations (e.g., oral solutions or injectable forms) .

Acepromazine maleate is widely used in veterinary practices for:

- Sedation: It provides effective tranquilization for various procedures.

- Pre-anesthetic: Administered before surgical interventions to reduce anxiety.

- Chemical restraint: Used for managing aggressive or uncooperative animals.

- Antiemetic: Helps prevent vomiting during anesthesia or travel .

Despite its efficacy, acepromazine should be used cautiously due to potential cardiovascular side effects and breed sensitivities.

Acepromazine maleate interacts with several medications, necessitating caution during concurrent use. Notable interactions include:

- Central Nervous System Depressants: Enhanced sedative effects when combined with other CNS depressants.

- Dopamine Agonists: Antagonistic effects may reduce the efficacy of dopaminergic medications.

- Antihypertensives: Increased risk of hypotension when used with blood pressure-lowering agents .

Monitoring is essential when administering acepromazine alongside these drugs to mitigate adverse effects.

Acepromazine maleate shares similarities with several other compounds in the phenothiazine class and beyond. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Unique Characteristics |

|---|---|

| Chlorpromazine | Primarily used as an antipsychotic; more pronounced sedation effects. |

| Promethazine | Exhibits stronger antihistaminic properties; used for allergies and motion sickness. |

| Prochlorperazine | Primarily indicated for severe nausea and vomiting; has antipsychotic properties as well. |

| Thioridazine | Used as an antipsychotic; associated with more severe side effects on cardiac function. |

While all these compounds share a common core structure that provides sedative effects, acepromazine's unique profile as a veterinary sedative distinguishes it from others primarily used in human medicine .

Acepromazine maleate emerged in the 1950s as an antipsychotic agent for humans, leveraging the phenothiazine scaffold shared with chlorpromazine. However, its clinical utility in humans waned due to adverse effects, prompting a shift toward veterinary applications by the 1960s. Today, it is widely administered to dogs, cats, and horses for sedation and pre-anesthetic stabilization, reducing mortality rates during surgical procedures. Its historical significance lies in its role as a prototype for understanding receptor antagonism, particularly dopamine (D₂) and α₁-adrenergic receptors, which underpin both therapeutic and adverse effects.

Acepromazine Maleate in Contemporary Pharmaceutical Research

Recent studies have focused on its cardiotoxicity risks, particularly its inhibition of hERG potassium channels linked to arrhythmias, and its pharmacokinetic variability across species. Forensic investigations into metabolite detection, such as 2-(1-hydroxyethyl)promazine sulfoxide (HEPS), aim to improve doping control in equine sports. Additionally, its anticholinergic properties and interactions with necroptosis pathways highlight potential repurposing opportunities.

Overview of Phenothiazine Derivatives in Chemical Literature

Phenothiazines, characterized by a tricyclic structure with sulfur and nitrogen atoms, exhibit diverse biological activities. Chlorpromazine (antipsychotic), promethazine (antihistamine), and thioridazine (antiprotozoal) exemplify this class. Structural modifications, such as the acetyl group in acepromazine, enhance lipophilicity and receptor affinity, enabling tailored pharmacokinetic profiles.

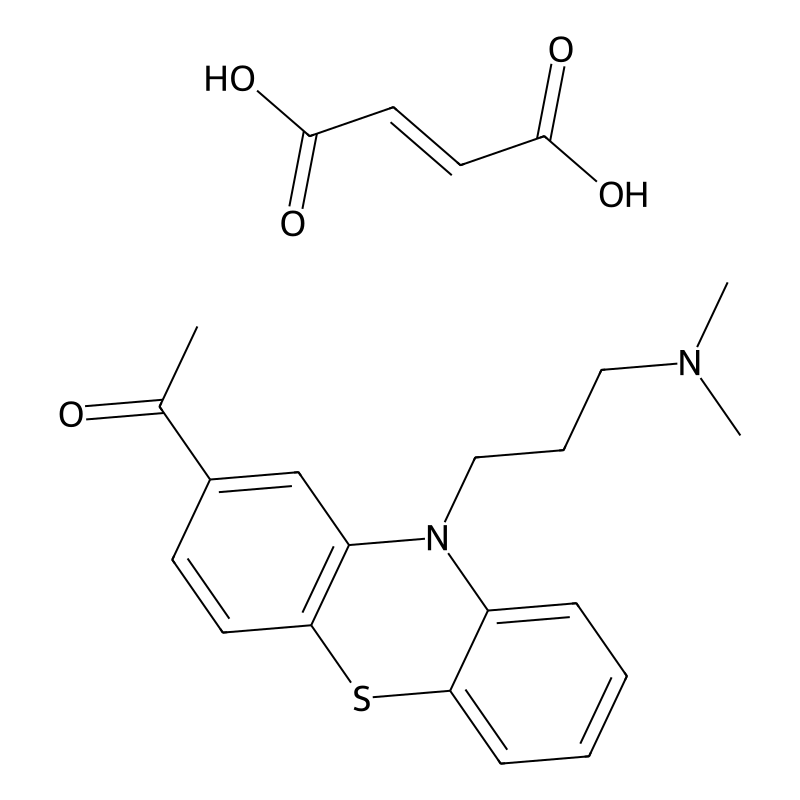

Acepromazine maleate represents a phenothiazine derivative pharmaceutical compound with well-defined molecular characteristics [1]. The compound exists as a maleate salt of acepromazine, where the base compound acepromazine has the molecular formula C₁₉H₂₂N₂OS [1] [2]. The complete maleate salt possesses the molecular formula C₂₃H₂₆N₂O₅S, reflecting the combination of one acepromazine molecule with one maleic acid molecule [1] [3].

The molecular weight of the acepromazine base is 326.46 grams per mole, while the acepromazine maleate salt has a molecular weight of 442.53 grams per mole [2] [6]. This molecular weight difference of 116.07 grams per mole corresponds exactly to the addition of one maleic acid unit (C₄H₄O₄) to form the stable salt [25] [27].

The structural architecture of acepromazine maleate consists of two distinct molecular components linked through ionic interactions [1] [3]. The acepromazine portion contains a tricyclic phenothiazine core scaffold with specific substituents, while the maleate component provides the anionic counterion that stabilizes the cationic form of acepromazine [3] [7].

| Component | Molecular Formula | Molecular Weight (g/mol) | Structural Role |

|---|---|---|---|

| Acepromazine Base | C₁₉H₂₂N₂OS | 326.46 | Active pharmaceutical ingredient |

| Maleate Salt | C₂₃H₂₆N₂O₅S | 442.53 | Complete pharmaceutical compound |

| Maleic Acid | C₄H₄O₄ | 116.07 | Salt-forming counterion |

The phenothiazine core structure features a tricyclic ring system composed of two benzene rings connected through a central six-membered ring containing sulfur at position 5 and nitrogen at position 10 [10] [14]. This tricyclic scaffold provides the fundamental pharmacophore responsible for the compound's biological activity [9] [20].

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for acepromazine maleate follows established conventions for complex organic salts [1] [3]. The complete International Union of Pure and Applied Chemistry name is (2Z)-but-2-enedioic acid; 1-{10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl}ethan-1-one [1] [25].

This nomenclature reflects the compound's dual nature as a salt comprising two distinct molecular entities [3] [7]. The first portion, (2Z)-but-2-enedioic acid, represents the maleic acid component, where the Z designation indicates the cis geometric configuration of the double bond [1] [25]. The second portion, 1-{10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl}ethan-1-one, systematically describes the acepromazine base structure [1] [14].

The acepromazine component nomenclature systematically identifies each structural element [14] [17]. The phenothiazin-2-yl designation indicates the tricyclic phenothiazine core with substitution at the 2-position [14] [20]. The ethan-1-one group represents the acetyl substituent (COCH₃) attached to position 2 of the phenothiazine ring [14] [22]. The 10-[3-(dimethylamino)propyl] portion describes the side chain attached to the nitrogen atom at position 10 of the phenothiazine core [14] [20].

The Chemical Abstracts Service registry number for acepromazine maleate is 3598-37-6, providing a unique identifier for this specific salt form [1] [2]. The International Chemical Identifier Key is FQRHOOHLUYHMGG-BTJKTKAUSA-N, which serves as a condensed digital representation of the molecular structure [1] [3].

| Identifier Type | Value | Purpose |

|---|---|---|

| Chemical Abstracts Service Number | 3598-37-6 | Unique chemical registry identifier |

| International Chemical Identifier Key | FQRHOOHLUYHMGG-BTJKTKAUSA-N | Digital molecular structure representation |

| European Community Number | 222-748-9 | European Union chemical identifier |

| United Nations Identifier | 37862HP2OM | International pharmaceutical identifier |

Alternative systematic names include 2-acetyl-10-(3-dimethylaminopropyl)phenothiazine maleate salt and acetopromazine maleate salt [2] [4]. These names reflect different approaches to systematically describing the same molecular structure while maintaining chemical accuracy [6] [11].

Structural Isomerism and Stereochemical Configuration

Acepromazine maleate exhibits limited structural isomerism due to its specific molecular architecture [1] [3]. The acepromazine component does not contain any chiral centers, rendering the molecule achiral and eliminating the possibility of optical isomerism [14] [17]. This absence of stereogenic centers means that acepromazine exists as a single structural form without enantiomeric variants [14] [31].

The maleate component of the salt contributes a significant stereochemical element through its geometric isomerism [1] [25]. Maleic acid, with the systematic name (2Z)-but-2-enedioic acid, contains a carbon-carbon double bond that restricts rotation and creates geometric isomers [25] [27]. The Z configuration (from the German zusammen, meaning together) indicates that the carboxylic acid groups are positioned on the same side of the double bond [1] [25].

This geometric configuration is crucial for the stability and properties of the acepromazine maleate salt [25] [33]. The cis arrangement of the carboxylic acid groups in maleic acid allows for optimal ionic interactions with the protonated dimethylamino group of acepromazine [33]. The alternative geometric isomer, fumaric acid (E configuration), would provide different spatial arrangements and potentially different salt formation properties [25].

The phenothiazine ring system of acepromazine exhibits conformational flexibility, particularly around the central six-membered ring containing the sulfur and nitrogen heteroatoms [18] [31]. Nuclear magnetic resonance spectroscopy studies have demonstrated that phenothiazine derivatives can adopt boat or chair conformations of the central ring [18] [31]. However, these conformational changes represent dynamic equilibria rather than stable structural isomers [31].

| Structural Feature | Isomerism Type | Configuration | Significance |

|---|---|---|---|

| Acepromazine backbone | None | Single form | No chiral centers present |

| Maleate double bond | Geometric | Z (cis) | Essential for salt formation |

| Phenothiazine ring | Conformational | Dynamic equilibrium | Affects molecular flexibility |

| Side chain | None | Extended form | Optimal for receptor binding |

The side chain of acepromazine, 3-(dimethylamino)propyl, adopts an extended conformation that positions the terminal dimethylamino group at an optimal distance from the phenothiazine core [20] [22]. This spatial arrangement is critical for the structure-activity relationship of phenothiazine derivatives [20] [31]. The three-carbon chain length has been demonstrated to be optimal for biological activity, with shorter or longer chains resulting in reduced potency [20] [22].

Comparative Analysis with Related Phenothiazine Compounds

Acepromazine maleate belongs to the phenothiazine class of compounds, sharing structural similarities with several therapeutically important derivatives [9] [16]. The comparative analysis reveals both common structural elements and distinctive features that differentiate acepromazine from related compounds [15] [16].

Chlorpromazine, the prototypical phenothiazine antipsychotic, shares the same tricyclic core structure and 3-(dimethylamino)propyl side chain as acepromazine [16] [35]. The primary structural difference lies in the substituent at position 2 of the phenothiazine ring, where chlorpromazine contains a chlorine atom while acepromazine features an acetyl group [16] [35]. This substitution pattern significantly influences the pharmacological properties and clinical applications of each compound [15] [37].

Promazine represents the simplest phenothiazine derivative, containing only a hydrogen atom at position 2 [36] [38]. This minimal substitution results in reduced biological activity compared to acepromazine and chlorpromazine [36]. The presence of an electron-withdrawing group at position 2, whether chlorine in chlorpromazine or acetyl in acepromazine, enhances receptor binding affinity and pharmacological potency [22] [36].

Thioridazine differs from acepromazine in both the position 2 substituent and the side chain structure [15] [37]. Thioridazine contains a methylthio group at position 2 and a longer, more complex side chain with a piperidine ring system [37]. This structural variation results in different pharmacological properties and clinical applications [15] [37].

| Compound | Position 2 Substituent | Side Chain Structure | Chain Length | Relative Potency |

|---|---|---|---|---|

| Acepromazine | Acetyl (COCH₃) | 3-(dimethylamino)propyl | 3 carbons | Moderate |

| Chlorpromazine | Chlorine (Cl) | 3-(dimethylamino)propyl | 3 carbons | High |

| Promazine | Hydrogen (H) | 3-(dimethylamino)propyl | 3 carbons | Low |

| Thioridazine | Methylthio (SCH₃) | Piperidyl-ethyl | 4 carbons effective | High |

| Fluphenazine | Trifluoromethyl (CF₃) | Piperazinyl-propyl | 3 carbons | Very High |

The structure-activity relationships within the phenothiazine class demonstrate the importance of specific molecular features [15] [31]. The tricyclic scaffold provides the essential framework for dopamine receptor binding, while the position 2 substituent modulates binding affinity and selectivity [31] [37]. The side chain length and terminal amine structure determine the optimal spatial arrangement for receptor interaction [20] [22].

Fluphenazine exemplifies the impact of fluorine substitution on phenothiazine activity [15] [34]. The trifluoromethyl group at position 2 dramatically increases potency compared to acepromazine [15]. Additionally, fluphenazine employs a piperazine-containing side chain rather than the simple aliphatic chain found in acepromazine [34].

The maleate salt formation represents another point of comparison among phenothiazine derivatives [1] [3]. While acepromazine is commonly formulated as the maleate salt, other phenothiazines utilize different salt forms such as hydrochloride or tartrate [37]. The choice of salt form influences solubility, stability, and pharmaceutical properties [33].

Acepromazine maleate exists as a solid at ambient temperature, presenting as a crystalline powder or crystals under standard laboratory conditions [1] [2] [3] [4] [5]. The compound exhibits a characteristic yellow to light yellow coloration, which is consistently observed across multiple commercial preparations [1] [6] [7] [8] [9] [10] [4] [5]. This coloration is an inherent property of the molecular structure and serves as an important identification parameter for quality control purposes.

The material demonstrates distinctive organoleptic characteristics that facilitate identification and handling procedures. Acepromazine maleate is described as odorless or possessing an almost imperceptible odor [2] [3], making it suitable for pharmaceutical applications where odor neutrality is required. The crystalline nature of the powder contributes to its handling characteristics and influences its physical stability during storage and processing operations.

Table 3.1.1: Physical State and Organoleptic Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | Crystalline powder | [1] [2] [3] [4] [5] |

| Color | Yellow to light yellow | [1] [6] [7] [8] [9] [10] [4] [5] |

| Physical State | Solid | [1] [6] [3] [4] |

| Odor | Odorless or almost odorless | [2] [3] |

Thermal Properties

Melting Point Determination (136-139°C)

Acepromazine maleate exhibits a well-defined melting point range that serves as a critical identification parameter and purity indicator. The compound consistently demonstrates a melting point range of 136-140°C across multiple analytical determinations [1] [6] [11] [7] [8] [12] [13]. The typical melting point is reported as 138°C, representing the most frequently observed value within this narrow range [1] [8] [13].

The melting point determination follows standard pharmacopeial methods, with the United States Pharmacopeia specifying a melting range between 136 and 139°C for pharmaceutical-grade material [12]. This precise range serves as a quality control parameter, with deviations potentially indicating impurities or degradation products. The narrow melting point range of approximately 3-4°C indicates high purity and crystalline uniformity of the compound.

Table 3.2.1: Melting Point Data

| Parameter | Value (°C) | Reference |

|---|---|---|

| Melting Point Range | 136-140 | [1] [6] [11] [7] [8] [12] [13] |

| Typical Melting Point | 138 | [1] [8] [13] |

| USP Specification | 136-139 | [12] |

Thermal Stability Parameters

Acepromazine maleate demonstrates favorable thermal stability characteristics under normal storage and handling conditions. The compound remains stable under recommended storage conditions, with no evidence of thermal decomposition at ambient temperatures [14] [15]. Specific decomposition temperature values have not been determined through standard analytical methods [16] [17], indicating that degradation does not occur within typical pharmaceutical processing temperature ranges.

The thermal stability profile supports the compound's suitability for standard pharmaceutical manufacturing processes and storage requirements. Stability is maintained when stored at room temperature, provided that appropriate protection from light and moisture is implemented [1] [8] [3]. The absence of specific decomposition temperature data suggests that the compound does not undergo significant thermal degradation below its melting point, which is favorable for processing and formulation activities.

Table 3.2.2: Thermal Stability Parameters

| Parameter | Observation | Reference |

|---|---|---|

| Thermal Stability | Stable under normal conditions | [14] [15] |

| Decomposition Temperature | Not determined | [16] [17] |

| Storage Temperature | Room temperature | [1] [8] [3] |

Solubility Profile

Aqueous Solubility Characteristics

Acepromazine maleate exhibits excellent aqueous solubility, demonstrating significant dissolution in water at standard temperature conditions. The compound shows a solubility of 37 grams per liter (37,000 milligrams per liter) in water at 20°C [18] [19] [20], which classifies it as highly soluble according to pharmaceutical solubility classifications. Additional sources report water solubility exceeding 10 milligrams per milliliter [7] [8] [9], confirming the compound's favorable aqueous dissolution characteristics.

The high water solubility of acepromazine maleate is attributed to the presence of the maleate salt, which enhances the hydrophilic character of the acepromazine base. This property is particularly advantageous for pharmaceutical formulations requiring rapid dissolution and bioavailability. The aqueous solubility remains stable across typical storage temperature ranges and contributes to the compound's suitability for various dosage forms.

Solubility in Organic Solvents

Acepromazine maleate demonstrates variable solubility across different organic solvent systems, reflecting its amphiphilic molecular characteristics. The compound shows good solubility in methanol with a ratio of 1:13 (drug to solvent) [21], indicating favorable dissolution in polar protic organic solvents. Solubility in ethanol is reported as 2 milligrams per milliliter [16], representing moderate dissolution capacity in this commonly used pharmaceutical solvent.

In chloroform, acepromazine maleate exhibits enhanced solubility with a ratio of 1:3 [21], demonstrating good compatibility with this less polar solvent system. The compound shows excellent solubility in dimethyl sulfoxide with a concentration of 30 milligrams per milliliter [22] [16], while dimethylformamide supports dissolution at 1 milligram per milliliter [16]. These solubility characteristics provide flexibility for analytical method development and formulation strategies.

Table 3.3.1: Solubility Profile

| Solvent | Solubility | Reference |

|---|---|---|

| Water (20°C) | 37 g/L (37,000 mg/L) | [18] [19] [20] |

| Water (general) | >10 mg/mL | [7] [8] [9] |

| Methanol | 1:13 ratio | [21] |

| Ethanol | 2 mg/mL | [16] |

| Chloroform | 1:3 ratio | [21] |

| DMSO | 30 mg/mL | [22] [16] |

| DMF | 1 mg/mL | [16] |

Spectroscopic Characterization

Infrared Spectroscopy

Infrared spectroscopy serves as a primary identification method for acepromazine maleate, with characteristic absorption patterns confirming molecular structure and purity. The infrared spectrum demonstrates conformance to reference standards across multiple analytical laboratories [1] [6] [12], establishing its reliability as an identification technique. The spectral characteristics include absorption bands corresponding to the phenothiazine ring system, the acetyl group, and the maleate moiety.

Collision Cross Section Analysis

Collision cross section measurements provide three-dimensional structural information for acepromazine maleate in the gas phase, complementing traditional mass spectrometry data. Ion mobility spectrometry coupled with time-of-flight mass spectrometry has generated comprehensive collision cross section databases for the compound [30] [31]. Multiple ionization states have been characterized, including protonated molecules, sodium adducts, and potassium adducts.

The collision cross section values demonstrate consistency across different instrumental calibration methods. The protonated molecule [M+H]⁺ exhibits collision cross section values of 174.66 Ų and 176.22 Ų depending on calibration methodology [30] [31]. Sodium adducts [M+Na]⁺ show values of 177.07 Ų and 186.38 Ų, while potassium adducts [M+K]⁺ demonstrate 169.77 Ų [30] [31]. Dehydrated species [M+H-H₂O]⁺ present a collision cross section of 163.89 Ų [30] [31].

Table 3.5.1: Collision Cross Section Data

| Ion Type | CCS Value (Ų) | Method | Reference |

|---|---|---|---|

| [M+H]⁺ | 174.66 | TW; calibrated with polyalanine and drug standards | [30] [31] |

| [M+H]⁺ (alternate) | 176.22 | TW | [30] [31] |

| [M+Na]⁺ | 177.07 | TW; calibrated with polyalanine and drug standards | [30] [31] |

| [M+Na]⁺ (alternate) | 186.38 | TW | [30] [31] |

| [M+K]⁺ | 169.77 | TW; calibrated with polyalanine and drug standards | [30] [31] |

| [M+H-H₂O]⁺ | 163.89 | TW; Major Mix IMS/Tof Calibration Kit (Waters) | [30] [31] |

pH-Dependent Properties

Acepromazine maleate exhibits distinct pH-dependent characteristics that influence its stability, solubility, and chemical behavior in aqueous systems. The compound demonstrates optimal stability within a specific pH range, with aqueous solutions of acepromazine maleate (1% concentration) maintaining pH values between 4.0 and 5.5 [2] [12] [32]. This acidic pH range is maintained by the maleate salt component, which contributes to the overall solution chemistry.

The pharmacopeial specifications require pH values between 4.0 and 5.5 for a 1 in 100 solution [12] [32], establishing this as a critical quality parameter for pharmaceutical preparations. The compound exhibits basic character with a pKa value of 8.5 for the strongest basic site [29] and 9.3 at 25°C [7] [8], indicating that the acepromazine component can accept protons under appropriate pH conditions.

Buffer systems are recommended for analytical procedures to maintain pH stability [33], particularly for chromatographic methods where pH variations could affect retention times and peak shapes. The pH-dependent properties must be carefully controlled during formulation development to ensure chemical stability and consistent performance characteristics.

Table 3.6.1: pH-Dependent Properties

| Parameter | Value | Reference |

|---|---|---|

| pH Range (1% solution) | 4.0-5.5 | [2] [12] [32] |

| pH Range (1 in 100 solution) | 4.0-5.5 | [12] [32] |

| pKa (strongest basic) | 8.5 | [29] |

| pKa (at 25°C) | 9.3 | [7] [8] |

| Buffer pH requirement | Required for stability | [33] |

Purity

Quantity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (97.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Other CAS

Wikipedia

Vidarabine